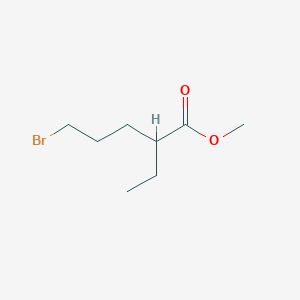
Methyl 5-bromo-2-ethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-ethylpentanoate: is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is a derivative of pentanoic acid, where the hydrogen atom at the fifth position is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-ethylpentanoate can be synthesized through several methods. One common method involves the bromination of 2-ethylpentanoic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction between the brominated acid and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-ethylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. .
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. .
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed:
Substitution Reactions: Products include 5-hydroxy-2-ethylpentanoate, 5-alkoxy-2-ethylpentanoate, and 5-amino-2-ethylpentanoate
Elimination Reactions: The major product is 2-ethylpent-2-enoate
Reduction Reactions: The major product is 5-bromo-2-ethylpentanol
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-ethylpentanoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of a double bond. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s functional properties .
Comparison with Similar Compounds
- Methyl 5-bromo-2-methylpentanoate
- Methyl 5-bromo-2-propylpentanoate
- Methyl 5-chloro-2-ethylpentanoate
- Methyl 5-iodo-2-ethylpentanoate
Comparison: Methyl 5-bromo-2-ethylpentanoate is unique due to the presence of the bromine atom at the fifth position and the ethyl group at the second position. This specific substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the bromine atom makes it more reactive in substitution and elimination reactions compared to its chloro or iodo analogs. The ethyl group at the second position also influences the compound’s steric and electronic properties, affecting its reactivity and applications .
Properties
CAS No. |
42998-01-6 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
methyl 5-bromo-2-ethylpentanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-7(5-4-6-9)8(10)11-2/h7H,3-6H2,1-2H3 |
InChI Key |
ZXRXCAZCLFGQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















